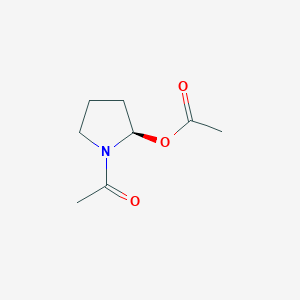

(R)-1-Acetylpyrrolidin-2-yl acetate

Description

(R)-1-Acetylpyrrolidin-2-yl acetate is a chiral pyrrolidine derivative characterized by an acetyl group at the nitrogen atom and an acetate ester at the 2-position of the pyrrolidine ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a chiral building block or intermediate. Its stereochemistry (R-configuration) is critical for enantioselective reactions, particularly in the development of bioactive molecules. The compound’s safety profile, as per its safety data sheet (SDS), highlights significant hazards, including skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating stringent handling protocols .

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

[(2R)-1-acetylpyrrolidin-2-yl] acetate |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9)12-7(2)11/h8H,3-5H2,1-2H3/t8-/m1/s1 |

InChI Key |

UUVJVOZLWSWWIR-MRVPVSSYSA-N |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1OC(=O)C |

Canonical SMILES |

CC(=O)N1CCCC1OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Acetylpyrrolidin-2-yl acetate typically involves the acetylation of ®-pyrrolidin-2-yl acetate. One common method is the reaction of ®-pyrrolidin-2-yl acetate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-1-Acetylpyrrolidin-2-yl acetate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

®-1-Acetylpyrrolidin-2-yl acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding N-oxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-Acetylpyrrolidin-2-yl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Acetylpyrrolidin-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The exact molecular pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (R)-1-Acetylpyrrolidin-2-yl acetate with structurally related pyrrolidine derivatives:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (R)-1-Acetylpyrrolidin-2-yl acetate | Acetyl (N), acetate (C2) | C₈H₁₃NO₃ | 171.19 | Acetamide, ester |

| Methyl (2-oxopyrrolidin-1-yl) acetate [B] | Methyl ester (C2) | C₇H₁₁NO₃ | 157.17 | Lactam (2-pyrrolidone), ester |

| Ethyl (2-oxopyrrolidin-1-yl) acetate [C] | Ethyl ester (C2) | C₈H₁₃NO₃ | 171.19 | Lactam (2-pyrrolidone), ester |

| (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine | Methyl (C2), pyrrolidinylmethyl (N) | C₁₀H₂₀N₂ | 168.28 | Secondary amine, pyrrolidine backbone |

Key Observations :

- Lactam vs. This difference impacts solubility and reactivity in nucleophilic acyl substitution reactions .

- Chiral Complexity : The compound from introduces a stereochemically complex pyrrolidine-pyrrolidine backbone, which may influence receptor-binding specificity compared to the simpler acetylated derivative .

Comparative Hazard Analysis :

| Compound | Key Hazard Codes | Storage Requirements |

|---|---|---|

| (R)-1-Acetylpyrrolidin-2-yl acetate | H315, H319, H335 | P402 (dry place), P412 (<50°C) |

| (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine | H302 (harmful if swallowed) | Not explicitly stated; general medical consultation advised |

| Methyl/ethyl (2-oxopyrrolidin-1-yl) acetate | Likely H315/H319 (similar ester/amide reactivity) | P403 (ventilated area) inferred from analog data |

Notable Differences:

- Reactivity : (R)-1-Acetylpyrrolidin-2-yl acetate requires stringent precautions against moisture (P233, P232) and ignition sources (P210, P211) due to its acetylated structure, which may decompose under heat or humidity. In contrast, lactam-based analogs (B, C) are less moisture-sensitive .

- Toxicity : The SDS for the acetylated compound explicitly warns against respiratory exposure (H335), whereas the pyrrolidine-pyrrolidine derivative () emphasizes systemic toxicity (H302), suggesting divergent metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.